molecular formula C31H24ClN5O3 B2848538 DC0-NH2

DC0-NH2

Cat. No.: B2848538
M. Wt: 550.0 g/mol
InChI Key: PANFWPQOVGEWSD-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DC0-NH2 is a highly potent cytotoxic compound, known for its ability to bind to the minor groove of DNA and alkylate adenine residues through its propabenzindole component. It is a simplified analog of DC1, with improved stability and approximately 1000 times more cytotoxic than commonly used anticancer agents like doxorubicin .

Preparation Methods

Synthetic Routes and Reaction Conditions

DC0-NH2 is synthesized through a series of chemical reactions involving the formation of its indole and propabenzindole components. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

DC0-NH2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alkylated, substituted, and oxidized or reduced derivatives of this compound .

Scientific Research Applications

DC0-NH2 has a wide range of scientific research applications, including:

Mechanism of Action

DC0-NH2 exerts its effects by binding to the minor groove of DNA and alkylating adenine residues through its propabenzindole component. This alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA and various proteins involved in DNA repair and replication pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its simplified structure, improved stability, and significantly higher cytotoxicity compared to its parent compound DC1 and other similar compounds. Its ability to bind to the minor groove of DNA and alkylate adenine residues makes it a potent anticancer agent .

Properties

IUPAC Name

5-amino-N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24ClN5O3/c32-14-18-15-37(27-13-28(38)21-3-1-2-4-22(21)29(18)27)31(40)26-12-17-10-20(6-8-24(17)36-26)34-30(39)25-11-16-9-19(33)5-7-23(16)35-25/h1-13,18,35-36,38H,14-15,33H2,(H,34,39)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANFWPQOVGEWSD-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)N)C=C(C7=CC=CC=C72)O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)N)C=C(C7=CC=CC=C72)O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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